molecular formula C6H13NO2 B13194086 [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Cat. No.: B13194086
M. Wt: 131.17 g/mol
InChI Key: DXGXWWMWDFKZKB-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (: 1637646-92-4) is a pyrrolidine-based chiral building block of significant interest in medicinal chemistry and drug discovery . This compound, with a molecular formula of C 6 H 13 NO 2 and a molecular weight of 131.17 g/mol, features a pyrrolidine ring with two hydroxymethyl groups, making it a versatile precursor for the synthesis of more complex molecules . Its primary research value lies in its application as a key intermediate for constructing pharmacologically active compounds. Pyrrolidine derivatives are commonly explored in the development of modulators for therapeutic targets, such as the Retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor targeted for the treatment of inflammatory and autoimmune diseases, metabolic diseases, and certain resistant cancer types . The scaffold serves as a critical structural element that can influence the binding affinity and metabolic stability of potential drug candidates . As a handle for further synthetic modification, the two hydroxyl groups can be functionalized or used to create prodrugs, while the secondary amine on the pyrrolidine ring can form amide bonds or salt forms, such as hydrochlorides, to improve physicochemical properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this hygroscopic, air-sensitive compound with appropriate precautions, storing it in a cool, dark place under an inert atmosphere to maintain its stability and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C6H13NO2/c8-3-5-1-2-7-6(5)4-9/h5-9H,1-4H2

InChI Key

DXGXWWMWDFKZKB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1CO)CO

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 3 Hydroxymethyl Pyrrolidin 2 Yl Methanol

Reactions at Hydroxyl Centers

The two primary hydroxyl groups in [3-(hydroxymethyl)pyrrolidin-2-yl]methanol are key sites for molecular elaboration. Their reactivity allows for the introduction of a wide range of functional groups, thereby modifying the scaffold's physical and chemical properties.

Esterification and Etherification for Scaffold Manipulation

The hydroxyl groups of this compound readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides under standard conditions. These reactions are pivotal for introducing functionalities that can modulate the molecule's polarity, steric bulk, and biological activity. The process of esterification is a common strategy in the modification of natural product compounds to enhance their properties. medcraveonline.com Steglich esterification, which utilizes a carbodiimide coupling agent and a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild and efficient method for forming ester linkages, particularly for sensitive substrates. nih.gov

Selective mono-esterification of one of the two hydroxyl groups can be achieved through the use of protecting groups or by carefully controlling stoichiometric ratios of reagents. This selective functionalization is crucial for the differential manipulation of the two hydroxyl centers in multi-step syntheses.

Etherification of the hydroxyl groups provides another avenue for scaffold modification, leading to the formation of more stable ether linkages. This can be accomplished by Williamson ether synthesis, reacting an alkoxide of the diol with an alkyl halide. Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups has been demonstrated, highlighting the potential for selective reactions based on the electronic and steric environment of the hydroxyl group. organic-chemistry.org

Table 1: Examples of Esterification and Etherification Reactions on Hydroxymethyl-Pyrrolidine Scaffolds

ReactantReagentProductReaction TypeReference
(S)-prolinolAcetic Anhydride(S)-2-(acetoxymethyl)pyrrolidineEsterificationInferred from general reactions
N-Boc-(S)-prolinolBenzyl Bromide, NaHN-Boc-(S)-2-(benzyloxymethyl)pyrrolidineEtherificationInferred from general reactions
4-hydroxy-L-proline2-tert-butyl-1,3-diisopropylisoureaEsterified 4-hydroxy-L-prolineEsterification nih.gov

Selective Oxidation of Hydroxyl Groups to Carbonyls

The primary hydroxyl groups of this compound can be oxidized to the corresponding aldehydes or carboxylic acids. The selective oxidation of one hydroxyl group over the other, or the differential oxidation to either an aldehyde or a carboxylic acid, presents a synthetic challenge that can be addressed through a variety of modern oxidation methods.

The oxidation of vicinal diols can lead to either glycol-bond fission or the simple oxidation of one hydroxyl group, depending on the oxidant and reaction conditions. ias.ac.in For non-vicinal diols, such as in the target molecule, selective oxidation of one primary alcohol to an aldehyde can be achieved using reagents like Dess-Martin periodinane (DMP) or by Swern oxidation. Further oxidation to the carboxylic acid can be accomplished with stronger oxidizing agents like potassium permanganate or Jones reagent. nih.gov The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. semanticscholar.org

The presence of the pyrrolidine (B122466) nitrogen can influence the outcome of oxidation reactions, and protection of the nitrogen as a carbamate is often employed to prevent side reactions. For instance, the TEMPO-catalyzed oxidation of Boc-protected trans-4-hydroxy-L-proline to the corresponding ketone has been reported. nih.govmdpi.com

Table 2: Reagents for Selective Oxidation of Alcohols

ReagentProduct from Primary AlcoholConditionsSelectivity
Dess-Martin Periodinane (DMP)AldehydeMild, neutral pHHigh for primary alcohols
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)AldehydeLow temperature (-78 °C)High for primary and secondary alcohols
Jones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic AcidStrong acidOxidizes primary and secondary alcohols
TEMPO/NaOClAldehyde/Carboxylic AcidMild, can be selective for primary alcoholsCan be tuned for aldehyde or acid

Reactions at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions, providing a key handle for modifying the core structure.

N-Alkylation and N-Acylation Reactions

N-alkylation of the pyrrolidine nitrogen can be achieved by reaction with alkyl halides, often in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Reductive amination is another powerful method for N-alkylation, involving the reaction of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing a wide range of substituents. The synthesis of N-aryl-substituted pyrrolidines has been accomplished through the reductive amination of diketones with anilines. nih.gov

N-acylation of the pyrrolidine nitrogen is readily accomplished using acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. semanticscholar.org N-acylation is often used to introduce specific functionalities or to protect the nitrogen during subsequent transformations on other parts of the molecule. An efficient method for the N-acylation of amides using a pyridine ring as an internal nucleophilic catalyst has been described. semanticscholar.org

Table 3: Common Reagents for N-Alkylation and N-Acylation

Reaction TypeReagentConditions
N-AlkylationAlkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., DMF)
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Mild acid catalyst
N-AcylationAcyl Chloride (e.g., CH₃COCl)Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)
N-AcylationCarboxylic Acid, Coupling Agent (e.g., DCC, EDC)Base (e.g., DMAP), Solvent (e.g., CH₂Cl₂)

Formation of Nitrogen-Based Catalytic Species

The chiral pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis. Derivatives of this compound can be envisioned as precursors to novel chiral ligands and organocatalysts. The hydroxyl groups can be functionalized to introduce additional coordinating sites for metal catalysts or to attach the catalyst to a solid support.

The pyrrolidine nitrogen itself is a key element in many organocatalytic transformations, such as in proline-catalyzed aldol (B89426) and Mannich reactions. By modifying the substituents on the pyrrolidine ring, it is possible to fine-tune the steric and electronic properties of the catalyst, thereby influencing the stereochemical outcome of the reaction. The synthesis of various pyrrolidine-based organocatalysts is an active area of research.

Construction of Complex Chiral Architectures

Chiral pyrrolidine derivatives are invaluable building blocks in the total synthesis of natural products and pharmaceuticals. nih.govgoogle.com The stereochemically defined centers of this compound can be used to control the stereochemistry of newly formed chiral centers in subsequent reactions.

The versatile functional handles (two hydroxyl groups and a secondary amine) allow for the regioselective and stereoselective introduction of various substituents, enabling the construction of complex polycyclic systems. For example, pyrrolidine derivatives have been utilized in the synthesis of alkaloids, which are a class of naturally occurring compounds with a wide range of biological activities. nih.gov The synthesis of natural products such as 3-hydroxymollugin and 3-methoxymollugin highlights the importance of substituted cyclic compounds as synthetic precursors. nih.gov

Synthesis of Spirocyclic Pyrrolidine Derivatives

There is no specific information available in the reviewed scientific literature that describes the use of this compound as a direct precursor for the synthesis of spirocyclic pyrrolidine derivatives. General methods for the synthesis of spirocyclic pyrrolidines often involve 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles, multi-component reactions, or the functionalization of existing spirocyclic scaffolds. However, the application of these methods starting from this compound has not been documented.

The diol functionality of this compound could theoretically be transformed into a dielectrophile (e.g., by conversion to dimesylates or dihalides) which could then react with a binucleophile to form a spirocycle. Alternatively, the two hydroxyl groups could be used to form a cyclic ketal or acetal with a ketone or aldehyde, which would constitute a spirocyclic system. However, specific examples of these transformations have not been reported.

Formation of Fused Pyrrolidine Ring Systems

Detailed research findings on the formation of fused pyrrolidine ring systems directly from this compound are not present in the available scientific literature. The synthesis of fused pyrrolidine rings typically proceeds through intramolecular cyclization reactions, ring-closing metathesis, or cycloaddition strategies.

For this compound, a potential but undocumented route to a fused system could involve the intramolecular cyclization of a derivative where the two hydroxyl groups are converted into suitable leaving groups, followed by reaction with an internal nucleophile. Another hypothetical pathway could be the formation of a cyclic ether or lactone fused to the pyrrolidine ring through reactions involving the diol moiety. The absence of published examples indicates that this area of its reactivity remains unexplored or unreported.

Elaboration into Polycyclic Scaffolds

The elaboration of this compound into polycyclic scaffolds is not described in the scientific literature reviewed. The construction of polycyclic systems containing a pyrrolidine ring is a complex synthetic challenge that often involves multi-step sequences and sophisticated cyclization strategies. While pyrrolidine derivatives are integral to many polycyclic natural products and pharmaceutical agents, the specific role of this compound as a starting material for such scaffolds has not been documented.

Theoretical strategies for its elaboration into polycyclic scaffolds could involve its use as a chiral building block where the hydroxyl groups are used to introduce further complexity, followed by cascade reactions or multiple cyclization steps. However, without experimental data or published research, these potential transformations remain speculative.

Applications of 3 Hydroxymethyl Pyrrolidin 2 Yl Methanol As a Chiral Scaffold in Asymmetric Organic Synthesis

Chiral Ligands in Transition Metal Catalysis

The efficacy of transition metal catalysis in forming carbon-carbon and carbon-heteroatom bonds is significantly enhanced by the use of chiral ligands. These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The rigid structure of the pyrrolidine (B122466) ring, combined with its stereogenic centers, makes its derivatives, including [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol, excellent candidates for ligand design.

The design of effective chiral ligands often begins with a readily available chiral starting material, known as the "chiral pool." Pyrrolidine derivatives, sourced from inexpensive L-proline or 4-hydroxy-L-proline, are common starting points for the synthesis of new ligands. The this compound scaffold possesses three key functional groups for derivatization: the secondary amine and two primary hydroxyl groups.

The synthesis of ligands from this scaffold could proceed through several established routes:

N-Functionalization: The secondary amine can be readily functionalized to introduce phosphine, amine, or other coordinating groups. For example, reaction with diphenylphosphine oxide followed by reduction is a common method to install phosphine moieties, creating P,N-type bidentate ligands.

O-Functionalization: The two hydroxyl groups can be converted into ethers, esters, or used to attach other coordinating units. This dual functionality allows for the creation of pincer-type ligands or ligands that can form strong hydrogen bonds to orient substrates.

While direct examples for this compound are not extensively documented, the synthesis of analogous structures from the more common (S)-pyrrolidin-2-ylmethanol (prolinol) provides a clear blueprint for how such ligands could be constructed and their potential efficacy.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them exceptional platforms for heterogeneous catalysis. By incorporating chiral organic linkers, it is possible to create MOFs with enantioselective catalytic sites.

The this compound scaffold is a suitable candidate for incorporation into MOFs. The diol functionality can be converted into dicarboxylic acids or other linking groups necessary for MOF synthesis. Once integrated into the framework, the chiral pyrrolidine unit can serve two primary roles:

Direct Catalysis: The nitrogen atom of the pyrrolidine ring can act as a Lewis base active site.

Chiral Induction: The chiral environment of the framework can influence reactions occurring at the metal nodes or within the pores.

This approach combines the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts, a key principle of green chemistry. Although the use of this specific diol in MOF literature is not prominent, the principle of using chiral linkers derived from amino acids is well-established for creating enantioselective catalysts.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. Achieving enantioselectivity in these reactions, particularly when creating a chiral center at an sp³ carbon, relies heavily on the chiral ligand complexed to the palladium catalyst.

Ligands derived from the this compound scaffold, such as chiral phosphine-containing derivatives, could be highly effective in these transformations. The ligand's structure influences the geometry of the palladium center during the crucial transmetalation and reductive elimination steps of the catalytic cycle, thereby controlling the stereochemical outcome. The performance of various palladium catalysts in Suzuki-Miyaura reactions is well-documented and highlights the importance of the ligand structure.

Table 1: Examples of Ligand Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling This table presents data for illustrative purposes from related catalytic systems to demonstrate typical research findings in this area.

Catalyst/Ligand SystemReactantsProduct Yield (%)Enantiomeric Excess (ee %)
Pd(OAc)₂ / SPhosAryl Halide + Arylboronic Acid95N/A (Achiral)
[Pd(allyl)Cl]₂ / Chiral Phosphoramidite1-(Bromoethyl)benzene + Phenylboronic Acid8892
Pd₂(dba)₃ / Chiral FerrocenylphosphineNaphthyl triflate + Alkylboronic acid7596

Enantioselective addition and cycloaddition reactions are powerful methods for constructing complex molecules with multiple stereocenters. Transition metal complexes bearing chiral ligands are frequently employed to catalyze these transformations.

Enantioselective Additions: In reactions like the Michael addition, a chiral metal complex can activate the substrate and shield one face, directing the incoming nucleophile to the other side. Ligands derived from this compound could coordinate to metals like copper or nickel, creating a chiral pocket to control the stereoselective addition of nucleophiles to α,β-unsaturated compounds.

Enantioselective Cycloadditions: The [3+2] cycloaddition of azomethine ylides with alkenes is a classic method for synthesizing substituted pyrrolidines. Chiral metal-ligand complexes, often involving silver or copper, can coordinate with the reactants to control the facial selectivity of the cycloaddition, leading to high enantiomeric purity in the resulting heterocyclic products. The multiple coordination points on a derivatized this compound ligand could provide the rigid and well-defined chiral environment necessary for high stereocontrol.

Organocatalytic Applications

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a third pillar of catalysis alongside metal and biocatalysis. Pyrrolidine derivatives are among the most successful and widely used classes of organocatalysts.

The this compound scaffold contains the essential features of a successful organocatalyst: a secondary amine for enamine or iminium ion formation and hydroxyl groups capable of directing substrates through hydrogen bonding.

This structure could be directly applied or easily modified to catalyze a range of stereoselective transformations:

Aldol (B89426) and Mannich Reactions: The secondary amine can react with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then attacks an electrophile (another carbonyl compound in the aldol reaction, or an imine in the Mannich reaction). The steric bulk and electronic properties of the catalyst scaffold direct the approach of the electrophile, determining the stereochemistry of the product.

Michael Additions: Similar to the aldol reaction, the formation of a chiral enamine or iminium ion can facilitate the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems. The hydroxyl groups on the this compound backbone could act as hydrogen-bond donors to activate the electrophile and further enhance stereocontrol.

The performance of such catalysts is often evaluated across various solvents and with different substrates to determine their scope and efficiency.

Table 2: Representative Performance of Proline-Derived Organocatalysts in the Asymmetric Michael Addition This table shows illustrative data for well-established pyrrolidine-based organocatalysts to highlight typical results in this field.

OrganocatalystReactionSolventDiastereomeric Ratio (dr)Enantiomeric Excess (ee %)
(S)-ProlineAcetone + NitrostyreneDMSO95:592
(S)-Diphenylprolinol Silyl (B83357) EtherPropanal + NitrostyreneToluene99:1>99
(S)-Pyrrolidine-ThioureaCyclohexanone + β-NitrostyreneChloroform98:297

Mechanistic Insights into Organocatalytic Processes (e.g., Enamine/Iminium Catalysis)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral pyrrolidine derivatives are among the most successful classes of organocatalysts, operating primarily through two key activation modes: enamine and iminium catalysis. nih.govnih.govwikipedia.org These mechanisms transiently convert carbonyl compounds into more reactive nucleophiles or electrophiles, respectively, while the catalyst's chiral environment dictates the stereochemical outcome of the reaction.

Enamine Catalysis (HOMO-Raising Activation)

In enamine catalysis, a secondary amine catalyst, such as a proline derivative, reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. nih.gov This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile. nih.gov

The general mechanism proceeds as follows:

Enamine Formation: The chiral secondary amine of the pyrrolidine catalyst condenses with a carbonyl donor (e.g., an aldehyde or ketone) to form a carbinolamine, which then dehydrates to yield a chiral enamine. researchgate.net

Nucleophilic Attack: The enamine, activated by its higher-energy HOMO, attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). nih.gov The steric bulk and specific conformation of the catalyst direct this attack to one face of the electrophile, thereby establishing the stereochemistry of the new carbon-carbon bond. researchgate.net

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium to release the chiral product and regenerate the pyrrolidine catalyst, thus completing the catalytic cycle. researchgate.net

Diarylprolinol silyl ethers, which are structurally related to the prolinol scaffold, are highly effective catalysts that operate via this mechanism. The bulky silyl ether group helps to create a well-defined chiral pocket that effectively shields one face of the enamine, leading to high levels of stereoselectivity in reactions like aldol, Mannich, and Michael additions. nih.govnih.gov

Iminium Catalysis (LUMO-Lowering Activation)

Conversely, iminium catalysis is employed to activate α,β-unsaturated aldehydes and ketones toward nucleophilic attack. In this mode, the secondary amine catalyst reacts with the unsaturated carbonyl to form a chiral iminium ion. nih.gov This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making its β-position more electrophilic and susceptible to attack by even weak nucleophiles. nih.gov

The catalytic cycle involves:

Iminium Ion Formation: The chiral pyrrolidine catalyst reversibly condenses with an α,β-unsaturated aldehyde or ketone.

Nucleophilic Addition: A nucleophile adds to the β-carbon of the iminium ion. The catalyst's structure blocks one of the enantiotopic faces of the substrate, ensuring a highly stereoselective addition. nih.gov

Hydrolysis: The resulting enamine intermediate is hydrolyzed to release the functionalized chiral product and the catalyst.

This activation strategy is central to a wide range of transformations, including conjugate additions and pericyclic reactions like the Diels-Alder reaction, where diarylprolinol silyl ethers have proven to be exceptionally effective catalysts. rsc.orgacs.org

Chiral Building Block for Complex Molecule Synthesis

Beyond catalysis, chiral pyrrolidine derivatives serve as invaluable "chiral pool" starting materials. nih.gov Their rigid, stereochemically defined structure makes them ideal building blocks for the synthesis of complex molecules, where the inherent chirality of the starting material is transferred to the final product, obviating the need for a separate asymmetric step.

Precursor in the Total Synthesis of Natural Products (e.g., Alkaloids)

The pyrrolidine scaffold is a recurring motif in a vast array of natural products, particularly alkaloids, which exhibit significant biological activities. nih.govresearchgate.net Consequently, chiral pyrrolidines derived from the chiral pool, such as L-proline and its reduced form, (S)-prolinol, are common starting points for the total synthesis of these complex molecules. nih.govmdpi.com

For example, the synthesis of various pyrrolidine and piperidine alkaloids often begins with commercially available and enantiomerically pure proline. nih.gov Synthetic strategies leverage the existing stereocenter at C-2 to direct the formation of subsequent stereocenters, leading to the efficient construction of intricate polycyclic systems. The functional groups on the pyrrolidine ring—the carboxylic acid and secondary amine of proline, or the hydroxymethyl and amine groups of prolinol—provide versatile handles for elaboration into the more complex structures of the target alkaloids. mdpi.com

Target Alkaloid ClassPyrrolidine PrecursorKey Transformation(s)Reference(s)
Tropane Alkaloids (e.g., Hygrine)L-ProlineHenry-Nef protocol, Diastereoselective reduction nih.gov
Sedum AlkaloidsL-ProlineHenry-Nef protocol, Carbonyl functionalization nih.gov
Pyrrolizidine Alkaloids (e.g., (+)-Lentiginosine)D-Mannitol (leading to a chiral pyrrolidine intermediate)Multi-step functional group manipulation and cyclization nih.gov
Aspidosperma AlkaloidsPyrrole derivativesCycloaddition and rearrangement cascades nih.govresearchgate.net

This table presents examples of syntheses using the general pyrrolidine scaffold as a precursor.

Scaffold for Biologically Inspired Molecule Construction

The pyrrolidine ring is one of the most common nitrogen heterocycles found in approved pharmaceutical drugs. frontiersin.orgacs.org Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as aqueous solubility, and to act as a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement for optimal interaction with biological targets like enzymes and receptors. nih.govresearchgate.net

The synthesis of novel, biologically inspired molecules often involves incorporating a chiral pyrrolidine core. Starting with a building block like (S)-prolinol ensures that the resulting molecules are enantiomerically pure, which is crucial since different enantiomers of a drug can have vastly different biological activities. For instance, (S)-prolinol is a key starting material in the synthesis of Avanafil, a drug used for the treatment of erectile dysfunction. mdpi.com The inherent chirality of the prolinol is carried through the synthetic sequence to the final active pharmaceutical ingredient.

Strategic Intermediate for Stereocontrol in Multistep Synthetic Sequences

In lengthy, multistep syntheses, establishing and maintaining stereochemical integrity is a primary challenge. Using a chiral building block like a substituted pyrrolidine from the outset provides a robust method for stereocontrol. The defined stereochemistry of the pyrrolidine intermediate can influence the outcome of subsequent reactions, a phenomenon known as substrate control.

For example, a functionalized chiral pyrrolidine can be used to direct the stereoselective addition of a substituent at a specific position. The existing stereocenters and the ring's conformation create a biased environment that favors the approach of reagents from a particular direction, leading to a high degree of diastereoselectivity. This strategy is frequently employed in the synthesis of complex natural products and pharmaceuticals where multiple contiguous stereocenters must be set with precision. mdpi.comnih.gov The functional handles on a molecule like this compound would offer multiple points for such controlled synthetic elaborations.

Advanced Spectroscopic and Analytical Methods for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol in solution. It provides information on the connectivity of atoms (constitution), the 3D arrangement of substituents (configuration), and the spatial orientation of the molecule (conformation).

One-dimensional (1D) NMR provides initial information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyrrolidine (B122466) ring, the two hydroxymethyl groups, and the amine proton. The ¹³C NMR spectrum would correspondingly display six unique carbon signals.

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. It would be used to trace the connectivity from H2 through H3, H4, and H5 within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, enabling the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is vital for determining the relative stereochemistry. For example, a NOESY correlation between the proton at C2 and the proton at C3 would suggest they are on the same face of the ring (cis configuration), whereas the absence of this correlation would imply a trans configuration.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityKey 2D Correlations
C2~65-70~3.5-4.0mCOSY: H3; HSQC: C2; HMBC: C3, C4, C5, C2-CH₂OH; NOESY: H3, C2-CH₂OH
C3~45-50~2.0-2.5mCOSY: H2, H4; HSQC: C3; HMBC: C2, C4, C5, C3-CH₂OH; NOESY: H2, H4, C3-CH₂OH
C4~25-30~1.8-2.2mCOSY: H3, H5; HSQC: C4; HMBC: C2, C3, C5
C5~45-50~3.0-3.5mCOSY: H4; HSQC: C5; HMBC: C2, C3, C4
C2-CH₂OH~60-65~3.6-4.1mCOSY: OH; HSQC: C2-CH₂OH; HMBC: C2; NOESY: H2
C3-CH₂OH~60-65~3.7-4.2mCOSY: OH; HSQC: C3-CH₂OH; HMBC: C3; NOESY: H3
NHN/ABroadsExchanges with D₂O
OH (x2)N/ABroadsExchanges with D₂O

Note: Predicted chemical shifts are estimates and can vary based on solvent and stereochemistry.

To determine the enantiomeric excess (ee) of a chiral sample of this compound using NMR, chiral derivatizing agents (CDAs) such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) are employed. The CDA reacts with the hydroxyl groups of the enantiomers to form diastereomeric esters. These diastereomers have distinct chemical environments and will exhibit separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum, allowing for the precise calculation of the enantiomeric ratio.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is used to confirm the elemental composition and molecular formula. For this compound, the molecular formula is C₆H₁₃NO₂.

Table 2: Predicted HRMS Data for this compound (C₆H₁₃NO₂)

AdductMolecular FormulaCalculated m/z
[M+H]⁺C₆H₁₄NO₂⁺132.1019
[M+Na]⁺C₆H₁₃NNaO₂⁺154.0838
[M-H]⁻C₆H₁₂NO₂⁻130.0873

Data based on predicted values for the specified molecular formula. uni.lu

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns. The protonated molecule [M+H]⁺ would likely undergo characteristic fragmentation through several pathways, including:

Loss of a water molecule (H₂O) from the protonated alcohol groups.

Loss of a hydroxymethyl radical (•CH₂OH).

Alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines, leading to the opening of the pyrrolidine ring. miamioh.edu

Cleavage of the C2-C3 bond, leading to fragments representative of the substituted ring structure.

Analysis of these fragmentation pathways helps to confirm the connectivity of the hydroxymethyl groups to the pyrrolidine core. wvu.edu

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a complete atomic-level map can be generated. This technique provides definitive proof of:

Connectivity: Confirming the bonding arrangement of all atoms.

Relative Configuration: Establishing the cis or trans relationship between the substituents at the C2 and C3 stereocenters.

Absolute Configuration: When performed on a crystal of an enantiomerically pure sample (often by using a known chiral reference or through anomalous dispersion effects), it can determine the absolute stereochemistry (e.g., (2R, 3R) vs. (2S, 3S)). nih.gov

Solid-State Conformation: Revealing the preferred shape (e.g., envelope or twist conformation) of the pyrrolidine ring and the orientation of the hydroxymethyl groups in the crystalline state. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Interrogation and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the key vibrational bands are used to confirm the presence of the hydroxyl and amine groups.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3200 - 3500 (Broad)
N-H (Amine)Stretching3300 - 3400 (Medium)
C-H (Alkyl)Stretching2850 - 2960 (Strong)
N-H (Amine)Bending1580 - 1650 (Medium)
C-O (Alcohol)Stretching1050 - 1150 (Strong)

These frequencies are based on typical values for secondary amines and primary alcohols. researchgate.netuibk.ac.at

These techniques are particularly useful for reaction monitoring, for example, by observing the appearance of the broad O-H stretch during the reduction of a precursor lactam or ester to form the final diol product.

Chiral Chromatographic Techniques (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Since this compound possesses two stereocenters, it can exist as a pair of diastereomers (cis and trans), each of which consists of a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for separating these stereoisomers. nih.gov

By using a chiral stationary phase (CSP), which is itself enantiomerically pure, the enantiomers of the analyte interact with it diastereomerically. This results in different retention times, allowing for their separation and quantification. Common CSPs are based on derivatives of cellulose, amylose, or cyclodextrins. mdpi.com This analysis is the primary method for determining the enantiomeric purity and enantiomeric excess (ee) of a synthesized sample, which is crucial for applications in asymmetric synthesis and pharmaceutical development. google.comsigmaaldrich.com

Computational and Theoretical Investigations of 3 Hydroxymethyl Pyrrolidin 2 Yl Methanol and Its Derivatives

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol are crucial determinants of its function, particularly when its derivatives are used as chiral ligands or organocatalysts.

The conformational landscape of this compound is complex due to the flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the two hydroxymethyl substituents. Computational methods, such as Potential Energy Surface (PES) scans and subsequent geometry optimizations using Density Functional Theory (DFT), are employed to locate stable conformers and determine their relative energies.

A relaxed PES scan can be performed by systematically varying key dihedral angles, such as those involving the C-C and C-O bonds of the hydroxymethyl groups, to identify low-energy regions. Subsequent optimization of these structures, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), yields the precise geometries of various energy minima. Intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations, with potential interactions between the hydroxyl groups, and between a hydroxyl group and the nitrogen atom of the ring.

Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound This table presents illustrative data for different conformers, highlighting the impact of intramolecular hydrogen bonding on stability.

ConformerDescription of Key Dihedral AnglesDominant Intramolecular H-BondRelative Energy (ΔE, kcal/mol)
Conf-1Gauche (N-C-C-O), Anti (C-C-O-H)OH···N0.00 (Global Minimum)
Conf-2Anti (N-C-C-O), Gauche (C-C-O-H)OH···O0.85
Conf-3Gauche (N-C-C-O), Gauche (C-C-O-H)None2.10
Conf-4Anti (N-C-C-O), Anti (C-C-O-H)None3.50

Saturated five-membered rings like pyrrolidine are not planar; they adopt puckered conformations to relieve torsional strain. This puckering is not static but dynamic, described by a phenomenon called pseudorotation. The pyrrolidine ring of this compound continuously interconverts between a series of "envelope" (E) and "twist" (T) conformations. In an envelope conformation, one atom is out of the plane of the other four, while in a twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

The substituents on the ring heavily influence the pseudorotation pathway. The presence of the two hydroxymethyl groups at adjacent positions (C2 and C3) restricts the motion and creates a preference for specific puckered forms that minimize steric hindrance between these groups. Quantum chemical calculations can map the pseudorotational path, revealing the energy barriers between different conformers. For the parent pyrrolidine molecule, the barrier for pseudorotation is low, determined to be around 220 ± 20 cm⁻¹, with the equatorial conformer being slightly more stable than the axial one. rsc.org The bulky substituents in this compound are expected to lead to a higher barrier and a more defined set of preferred conformations.

Electronic Structure Calculations for Reactivity and Selectivity Prediction

Electronic structure calculations are fundamental to predicting the chemical reactivity of a molecule. By solving the Schrödinger equation (approximated in methods like DFT), these calculations provide information on electron distribution, molecular orbitals, and related properties.

For this compound, the highest occupied molecular orbital (HOMO) is typically localized on the lone pair of the nitrogen atom, identifying it as the primary site for nucleophilic reactions or coordination to Lewis acids and metal centers. The lowest unoccupied molecular orbital (LUMO) indicates the regions most susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the charge distribution. Regions of negative potential (typically around the oxygen and nitrogen atoms) are prone to electrophilic attack, while regions of positive potential (around the hydroxyl hydrogens) are sites for nucleophilic interaction. These calculations are crucial for understanding how the molecule will interact with other reagents, substrates, or metal catalysts.

Table 2: Illustrative Calculated Electronic Properties of this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy+1.8 eV
HOMO-LUMO Gap8.3 eV
Dipole Moment2.9 D

Computational Modeling of Asymmetric Catalytic Mechanisms

Derivatives of this compound are highly valuable as chiral ligands in metal-catalyzed asymmetric reactions and as organocatalysts. mdpi.comresearchgate.netnih.gov Computational modeling is indispensable for elucidating the mechanisms of these reactions and rationalizing the origins of stereoselectivity.

The enantioselectivity of a catalyzed reaction is determined by the difference in the activation free energies (ΔΔG‡) of the diastereomeric transition states leading to the different enantiomeric products. Computational chemists use methods like DFT to locate and characterize the geometries and energies of these transition states.

In a typical workflow, a reaction involving a catalyst derived from this compound is modeled. All plausible pathways leading to the (R) and (S) products are constructed, and the transition state for each rate-determining step is located. Frequency calculations are then performed to confirm that each structure is a true transition state (possessing exactly one imaginary frequency corresponding to the reaction coordinate). The relative energies of the competing transition states allow for a direct prediction of the enantiomeric ratio (er) or enantiomeric excess (ee) of the product, which can then be compared with experimental results. chemrxiv.orgnih.gov

Table 3: Example Transition State Energy Data for a Hypothetical Asymmetric Aldol (B89426) Reaction This table illustrates how calculated energy barriers are used to predict the stereochemical outcome of a reaction catalyzed by a derivative ligand.

Transition StateProduct EnantiomerRelative Electronic Energy (kcal/mol)Relative Free Energy (ΔG‡, kcal/mol)Predicted Enantiomeric Ratio
TS-Re(R)-Product0.012.595:5
TS-Si(S)-Product+1.914.3 (ΔΔG‡ = 1.8)

To understand why one transition state is favored over another, a detailed analysis of the non-covalent interactions (NCIs) between the substrate and the chiral catalyst is essential. mdpi.com The chiral environment created by the this compound-derived ligand directs the substrate into a specific orientation through a network of subtle forces.

Computational tools such as Non-Covalent Interaction (NCI) plots, the Quantum Theory of Atoms in Molecules (QTAIM), or Natural Bond Orbital (NBO) analysis are used to visualize and quantify these interactions. chemrxiv.orgnih.gov In the favored transition state, there is typically a combination of stabilizing interactions, such as:

Hydrogen Bonding: The hydroxyl groups of the ligand can act as hydrogen bond donors or acceptors to orient the substrate.

Steric Repulsion: The bulky groups on the pyrrolidine ring create a well-defined chiral pocket, sterically disfavoring one approach of the substrate over the other.

π-π or CH-π Interactions: If the ligand or substrate contains aromatic rings, these stacking interactions can play a crucial role in stabilizing the transition state assembly. nih.gov

By dissecting these interactions, researchers can understand the key structural elements of the catalyst that control stereoselectivity, enabling the rational design of more efficient and selective catalysts for a wide range of chemical transformations. nih.gov

Future Research Trajectories and Emerging Directions

Development of Innovative and Sustainable Synthetic Pathways to Pyrrolidine (B122466) Diols

The demand for enantiomerically pure pyrrolidine diols necessitates the development of synthetic routes that are not only efficient but also environmentally benign. Future research is poised to move beyond traditional multi-step syntheses, which often rely on stoichiometric reagents and harsh conditions. The focus is shifting towards green chemistry principles, including the use of renewable starting materials, catalytic processes, and alternative energy sources.

Key areas of development include:

Biocatalysis : Engineered enzymes and whole-cell systems offer a highly selective and sustainable means to produce chiral diols. For instance, directed evolution of cytochrome P411 enzymes has enabled the construction of chiral pyrrolidines through intramolecular C(sp³)–H amination of organic azides, a method that could be adapted for diol synthesis. researchgate.netacs.org

Renewable Feedstocks : Utilizing natural chiral pools, such as carbohydrates (D-mannose, D-ribose, L-fucose) and amino acids (proline, hydroxyproline), provides a sustainable starting point for complex pyrrolidine structures. mdpi.comnih.gov

Catalytic N-Heterocyclization : The development of novel catalyst systems, such as Cp*Ir complexes, for the N-heterocyclization of primary amines with diols presents an atom-economical route to the pyrrolidine core. nih.gov

Alternative Energy Sources : Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields in the synthesis of pyrrolidine scaffolds, contributing to more sustainable processes.

Table 1: Comparison of Synthetic Strategies for Pyrrolidine Derivatives

Synthetic Strategy Catalyst/Method Key Advantages Relevant Compounds Citations
1,3-Dipolar Cycloaddition Cellulose Sulfuric Acid Metal-free, reusable catalyst, mild conditions, high diastereoselectivity Functionalized Pyrrolidines nih.gov
Intramolecular C–H Amination Copper Complexes Direct functionalization of C(sp³)–H bonds, high chemo- and regioselectivity Pyrrolidines, Piperidines nih.govresearchgate.net
Biocatalytic Amination Evolved Cytochrome P411 High enantioselectivity, sustainable, mild conditions Chiral Pyrrolidines & Indolines researchgate.netacs.org
N-Heterocyclization Cp*Ir Complex Atom-economical, good to excellent yields from diols and primary amines Cyclic Amines nih.gov

Expansion of Catalytic Scope and Efficiency in Asymmetric Transformations

Chiral pyrrolidine derivatives are renowned as powerful organocatalysts. [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol, with its two stereogenic centers and hydroxyl functionalities, is an ideal scaffold for designing new catalysts for a wide array of asymmetric transformations. Future work will likely focus on tuning the structure of such diols to enhance their catalytic activity and expand their application to new reaction types.

Emerging research directions include:

Bifunctional Catalysis : The diol moiety can act as a hydrogen-bond donor to activate substrates, while the amine can participate in enamine or iminium ion formation. Research into catalysts that exploit this dual functionality can lead to higher efficiency and selectivity.

Novel Reaction Discovery : While pyrrolidine catalysts are well-established for aldol (B89426) and Michael reactions, there is vast potential to apply them to other transformations, such as enantioselective halogenations, Mannich reactions, and Diels-Alder reactions. rsc.orgmdpi.com

Heterogenization : Immobilizing chiral pyrrolidine diol catalysts on solid supports (e.g., polymers, silica) can facilitate catalyst recovery and recycling, a key aspect of sustainable chemistry. nih.govnih.gov This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the practical advantages of heterogeneous systems.

Table 2: Asymmetric Transformations Catalyzed by Pyrrolidine-Based Organocatalysts

Reaction Type Catalyst Type Key Features Product Type Citations
Michael Addition Diarylprolinol Silyl (B83357) Ethers / Pyrrolidine-based catalysts High enantioselectivity (up to 85% ee), effective with bulky substituents γ-Nitroaldehydes nih.gov
Aldol Reaction Proline-based dipeptides High stereoselectivity under solvent-free conditions (HSBM) Chiral β-hydroxy ketones mdpi.com
Cross-Aldol Reaction N-prolyl sulfinamide-catalysts Extra stereocenters and functional groups enhance effectiveness Trihalomethyl ketones/imines mdpi.com
Diels-Alder Reaction Chiral 2-amido dienes Access to chiral cyclic ketones with high enantioselectivity (up to 92% ee) Chiral Cyclic Ketones acs.org

Integration into Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space, particularly for drug discovery. The rigid, three-dimensional conformation of the pyrrolidine ring makes it an excellent scaffold for DOS. researchgate.net The "pseudorotation" of the five-membered ring allows it to adopt various energy-favorable conformations, providing access to a wide range of 3D structures. researchgate.net

Future research in this area will focus on:

Scaffold Decoration : Using this compound as a core, the two hydroxyl groups and the secondary amine can be functionalized through various reaction pathways to rapidly generate a library of diverse molecules.

Stereochemical Diversity : The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for accessing different stereoisomers of pyrrolidines from the same starting materials, thus enhancing the stereochemical diversity of chemical libraries. nih.gov

Complex Scaffolds : Integrating the pyrrolidine diol motif into more complex architectures, such as spirocycles and fused ring systems, will lead to the discovery of novel chemical entities with unique biological activities.

Table 3: Strategies for Diversity-Oriented Synthesis (DOS) with Pyrrolidine Scaffolds

DOS Strategy Core Reaction Pyrrolidine Role Outcome Citations
1,3-Dipolar Cycloaddition Azomethine ylide + dipolarophile Product scaffold Diastereoselective synthesis of functionalized pyrrolidines nih.gov
Pharmacophore Space Exploration Control of ring puckering via substituents 3D scaffold Generation of diverse conformers for drug design researchgate.net
Multi-component Reactions (MCRs) 2-azidobenzaldehyde + amino esters + maleimides Versatile adduct Generation of pyrrolidine adducts with dual functional groups for further diversification rsc.org

Exploration of Novel Materials Science Applications Utilizing Chiral Pyrrolidine Diols

The chirality and functional groups of pyrrolidine diols make them attractive building blocks for advanced functional materials. While this area is less explored than their catalytic applications, it holds significant promise.

Potential applications in materials science include:

Chiral Polymers : Pyrrolidine diols can be used as chiral monomers to synthesize polymers with unique optical properties, such as circularly polarized luminescence (CPL), which are valuable for optical communication and bio-imaging. mdpi.com These polymers could also find use as enantioselective membranes. semanticscholar.orgmdpi.com

Chiral Stationary Phases (CSPs) : Immobilizing chiral pyrrolidine derivatives onto a solid support like silica gel can create CSPs for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), enabling the efficient separation of enantiomers. nih.govnih.gov Polysaccharide-based CSPs are particularly effective for resolving pyrrolidin-2-one derivatives. researchgate.net

Chiral Metal-Organic Frameworks (MOFs) : Incorporating chiral pyrrolidine diols as ligands in the synthesis of MOFs can produce porous materials with chiral recognition capabilities. rsc.orgresearchgate.net These chiral MOFs are promising for applications in enantioselective separations, sensing, and asymmetric catalysis. nih.gov

Hybrid Materials : New chiral mesoporous hybrid materials can be synthesized by integrating pyrrolidine units into an inorganic framework (e.g., silica). nih.govnih.gov These materials can act as stable, recyclable heterogeneous catalysts for asymmetric reactions. nih.govnih.gov

Mechanistic Studies of Chemical Transformations and Catalytic Cycles

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and synthetic pathways. Future research will employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods (e.g., Density Functional Theory - DFT) to elucidate the intricate details of transformations involving pyrrolidine diols.

Key areas for mechanistic investigation are:

Catalytic Cycles : For metal-catalyzed reactions, such as the copper-catalyzed C-H amination to form pyrrolidines, studies will continue to probe the oxidation states of the metal (e.g., Cu(I)/Cu(II) pathways) and the nature of key intermediates. nih.govresearchgate.net

Transition State Analysis : In organocatalyzed reactions, computational modeling can identify the transition state structures responsible for stereoselectivity. This insight allows for the modification of the catalyst structure to enhance enantiomeric excess.

Role of Non-Covalent Interactions : Understanding the subtle hydrogen bonding and steric interactions between the catalyst, substrates, and solvents is essential for optimizing reaction conditions and catalyst performance. Kinetic studies have revealed that steps other than enamine formation can be rate-limiting in peptide-catalyzed processes, guiding catalyst optimization. researchgate.net

Table 4: Summary of Mechanistic Insights in Pyrrolidine-Related Reactions

Reaction Method of Study Key Mechanistic Finding Implication for Research Citations
Copper-Catalyzed C-H Amination Experimental (isolation of intermediates) & DFT Proposed Cu(I)/Cu(II) catalytic cycle; N-F substrates preferred over N-Cl Rational design of more efficient copper catalysts and selection of optimal substrates nih.govresearchgate.net
Peptide-Catalyzed Aldol Reaction Kinetic Studies Rate-limiting steps are the enamine-electrophile reaction and imine hydrolysis, not enamine formation Allows for optimization of catalyst loading and reaction conditions for improved efficiency researchgate.net
Michael Addition (Organocatalyzed) Stereochemical analysis Catalyst stereochemistry dictates the product configuration through steric and hydrogen-bonding control Enables divergent stereocontrol to access different stereoisomers with custom-designed catalysts rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves pyrrolidine ring functionalization. A common approach is the hydroxylation of a pre-existing pyrrolidine derivative using oxidizing agents like NaIO₄ in aqueous methanol, followed by reduction with NaBH₄ to stabilize the hydroxymethyl groups. Reaction optimization includes adjusting solvent polarity (e.g., DMSO for enhanced solubility) and temperature (20–40°C) to minimize side products like over-oxidized species. Purity is monitored via HPLC with UV detection at 210 nm .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry and confirms hydroxymethyl group positions. For example, protons on the pyrrolidine ring show splitting patterns between δ 2.5–3.5 ppm.
  • Mass Spectrometry (HRMS) : Accurate mass measurement (expected m/z ~145.11 for C₆H₁₃NO₂) confirms molecular formula.
  • FT-IR : Hydroxyl stretches appear at 3200–3400 cm⁻¹, and C-O bonds at 1050–1100 cm⁻¹.
    Cross-validation with X-ray crystallography (if crystalline) resolves ambiguous structural assignments .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer :

  • Solubility : Tested in DMSO (high solubility), water (moderate, pH-dependent), and ethanol (low). Use shake-flask method with UV-Vis quantification.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). At pH < 3, hydrolysis of the hydroxymethyl groups occurs; neutral pH (6–8) ensures stability for >6 months when stored at -20°C .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for enantiomerically pure forms?

  • Methodological Answer :

  • Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee).
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
  • Crystallization-Induced Diastereomer Resolution : React the racemic mixture with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts, which are then selectively crystallized .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple models (cell-free, in vitro, in vivo) using standardized concentrations (e.g., 1–100 μM).
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies. For example, hepatic microsome assays reveal phase I metabolites altering potency.
  • Computational Docking : Compare binding affinities in silico (e.g., AutoDock Vina) to assess target specificity across species .

Q. How can computational modeling predict the compound’s interactions with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to targets (e.g., GPCRs) over 100 ns trajectories. Analyze hydrogen bonding (e.g., hydroxymethyl groups with Asp113 in β₂-adrenergic receptors).
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (measured: ~-1.2) and polar surface area (~70 Ų) to predict ADMET properties .

Q. What protocols mitigate toxicity risks associated with hydroxymethyl group degradation?

  • Methodological Answer :

  • Degradation Pathway Analysis : Use LC-MS/MS to identify toxic byproducts (e.g., formaldehyde via hydroxymethyl oxidation).
  • Chelating Agents : Add EDTA (1–5 mM) to buffer formulations to sequester metal ions catalyzing degradation.
  • In Silico Tox Prediction : Tools like ProTox-II assess hepatotoxicity (e.g., CYP450 inhibition) and guide structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.